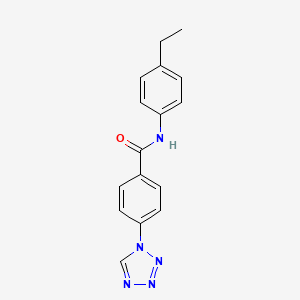
N-(4-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C16H15N5O and its molecular weight is 293.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities linked to its unique structural features. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound contains a tetrazole ring, which is known for enhancing binding affinity to biological targets through hydrogen bonding and π-stacking interactions. The ethylphenyl group contributes to the compound's lipophilicity, potentially improving its bioavailability and metabolic stability.
Pharmacological Properties
Research indicates that compounds with tetrazole moieties often exhibit a range of pharmacological activities, including:
- Anti-inflammatory effects : Tetrazoles have been associated with the modulation of inflammatory pathways.
- Analgesic properties : Some studies suggest that this class of compounds can provide pain relief through various mechanisms.
- Anticancer activity : Preliminary findings indicate that this compound may inhibit the proliferation of cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and affecting metabolic pathways.
- Receptor Binding : Its structure allows it to bind selectively to certain receptors, potentially influencing signaling pathways involved in pain and inflammation.
- Cell Proliferation Inhibition : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.
In Vitro Studies
Recent studies have demonstrated the efficacy of this compound in inhibiting cancer cell proliferation. For instance:
| Cell Line | Growth Inhibition (%) | IC50 (µM) |
|---|---|---|
| HepG2 (Liver Cancer) | 54.25 | 15 |
| HeLa (Cervical Cancer) | 38.44 | 20 |
These results suggest a selective toxicity towards cancer cells while sparing normal fibroblasts, indicating a favorable therapeutic index.
Mechanistic Insights
Further mechanistic studies revealed that this compound exhibits its anticancer effects through:
-
Inhibition of Cyclooxygenase Enzymes : Docking studies indicated strong binding affinity towards COX enzymes, which play a critical role in inflammation and cancer progression.
Binding Affinity=−7.86 kcal mol
This binding involves multiple hydrogen bonds with key amino acid residues, enhancing its inhibitory potential.
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-2-12-3-7-14(8-4-12)18-16(22)13-5-9-15(10-6-13)21-11-17-19-20-21/h3-11H,2H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPZBOVGXJYYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














